Computed Lipophilicity (logP): 4-Chloro-8-cyclopropyl vs. 4-Chloro-8-ethyl and 4-Chloro-8-(2-methoxyethyl) Pteridin-7(8H)-ones
The computed logP of 4-Chloro-8-cyclopropylpteridin-7(8H)-one is 1.117 (ZINC15), placing it in a distinct lipophilicity range compared to the N8-methoxyethyl analog. The cyclopropyl group contributes lower logP than a methoxyethyl chain (which introduces additional hydrogen-bond acceptors and rotatable bonds), while providing greater steric constraint than an ethyl group [1]. Lipophilicity directly influences passive membrane permeability and non-specific protein binding in cellular assays, making this a key selection criterion for hit-to-lead campaigns where physicochemical property space must be controlled [2].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.117 (ZINC15 computed) |
| Comparator Or Baseline | 4-Chloro-8-(2-methoxyethyl)pteridin-7(8H)-one: MW 240.64, with additional oxygen atom increasing H-bond acceptor count to 5 and introducing conformational flexibility via the methoxyethyl chain |
| Quantified Difference | Cyclopropyl analog has 0 rotatable bonds from N8 substituent vs. 4 rotatable bonds for methoxyethyl chain; tPSA = 91 Ų vs. expected >100 Ų for methoxyethyl analog |
| Conditions | Computed using ZINC15 pipeline; experimental logP not reported in primary literature for this compound series |
Why This Matters
Lower logP and fewer rotatable bonds may favor central nervous system (CNS) multiparameter optimization (MPO) scores if blood-brain barrier penetration is desired, while the methoxyethyl analog would be disfavored for CNS targets due to higher tPSA and H-bond acceptor count.
- [1] ZINC15 Database. Substance ZINC000000130494: 4-Chloro-8-cyclopropylpteridin-7(8H)-one. logP 1.117, MW 222.635, tPSA 91 Ų, HBA 4, HBD 0, rotatable bonds 3. Accessed 2026-04-27. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
